molecular formula C16H24N4O3 B13901926 tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B13901926
M. Wt: 320.39 g/mol
InChI Key: ZDCHHKKRXLDHSI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H24N4O3 and a molecular weight of 320.39 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with 6-(methylcarbamoyl)pyridin-3-amine and tert-butyl 1-piperazinecarboxylate.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane.

    Purification: The product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butyl ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group, for example, can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)12-5-6-13(18-11-12)14(21)17-4/h5-6,11H,7-10H2,1-4H3,(H,17,21)

InChI Key

ZDCHHKKRXLDHSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)NC

Origin of Product

United States

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